An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-diamine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-diamine for Researchers and Drug Development Professionals
Introduction
4,5-Dimethylbenzene-1,2-diamine, also known as 4,5-dimethyl-o-phenylenediamine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, makes it a key precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4,5-dimethylbenzene-1,2-diamine are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 4,5-dimethylbenzene-1,2-diamine | [1][2] |
| Synonyms | 4,5-Dimethyl-1,2-phenylenediamine, 4,5-Diamino-o-xylene | [3][4] |
| CAS Number | 3171-45-7 | [3][4] |
| Molecular Formula | C₈H₁₂N₂ | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | White to gray to brown powder or crystals | |
| Melting Point | 127-129 °C | [3] |
| Boiling Point | 279.6 ± 35.0 °C at 760 mmHg (predicted) | |
| Solubility | Soluble in methanol. | |
| Purity | Typically >98% (by HPLC) | |
| Storage | Store at 2-8°C in a cool, dark place under an inert atmosphere. | [3] |
| Sensitivity | Light and air sensitive. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4,5-dimethylbenzene-1,2-diamine. Below is a summary of its key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | 6.57 | s | Ar-H |
| ¹H | CDCl₃ | 3.25 | br s | -NH₂ |
| ¹H | CDCl₃ | 2.13 | s | -CH₃ |
| ¹³C | CDCl₃ | 135.2 | C-NH₂ | |
| ¹³C | CDCl₃ | 123.4 | C-CH₃ | |
| ¹³C | CDCl₃ | 116.1 | Ar-CH | |
| ¹³C | CDCl₃ | 18.9 | -CH₃ |
Note: NMR peak assignments are based on typical chemical shifts for similar structures and may require further experimental confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4,5-dimethylbenzene-1,2-diamine is characterized by the following significant absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3498, 3450 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1605 | N-H bending of the primary amine |
| 1276 | C-N aromatic stretching |
| 3038 | C-H aromatic stretching |
| 835 | C-H aromatic deformation |
| 1502 | C=C aromatic stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4,5-dimethylbenzene-1,2-diamine reveals a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 136 | High | Molecular Ion [M]⁺ |
| 135 | High | [M-H]⁺ |
| 121 | Moderate | [M-CH₃]⁺ |
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and application of 4,5-dimethylbenzene-1,2-diamine.
Synthesis of 4,5-Dimethylbenzene-1,2-diamine
A common synthetic route to 4,5-dimethylbenzene-1,2-diamine involves the reduction of the corresponding dinitro compound, 1,2-dimethyl-4,5-dinitrobenzene (B181664).
Reaction Scheme:
A representative synthetic workflow.
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethyl-4,5-dinitrobenzene in a suitable solvent such as ethanol (B145695).
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Reduction: Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. If using a metallic reducing agent, the mixture is typically basified with a solution of sodium hydroxide (B78521) to precipitate the metal hydroxides, which are then removed by filtration.
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Extraction: The filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 4,5-dimethylbenzene-1,2-diamine.
Synthesis of Quinoxalines
4,5-Dimethylbenzene-1,2-diamine is a key precursor in the synthesis of quinoxaline (B1680401) derivatives, which are an important class of heterocyclic compounds with diverse biological activities. The general procedure involves the condensation reaction with a 1,2-dicarbonyl compound.
Reaction Workflow:
General workflow for quinoxaline synthesis.
Procedure:
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Reactant Mixture: In a suitable reaction vessel, dissolve 4,5-dimethylbenzene-1,2-diamine and an equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil) in a solvent such as ethanol or glacial acetic acid.
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Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight. The reaction can often be catalyzed by the addition of a small amount of acid.
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Product Formation: The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
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Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization to afford the pure quinoxaline derivative.
Applications in Drug Development and Research
The primary utility of 4,5-dimethylbenzene-1,2-diamine in the context of drug development lies in its role as a scaffold for the synthesis of bioactive heterocyclic compounds.
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Quinoxaline Derivatives: As detailed above, it is a fundamental building block for quinoxalines. This class of compounds has demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The dimethyl substituents on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final quinoxaline product.
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Benzimidazole (B57391) Synthesis: Similar to quinoxalines, benzimidazoles are another important class of heterocyclic compounds with significant therapeutic applications. 4,5-Dimethylbenzene-1,2-diamine can be condensed with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles.
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Ligand Synthesis for Metal Complexes: The diamine functionality can act as a bidentate ligand, coordinating with various transition metals to form stable complexes.[3] Some of these metal complexes have been investigated for their potential as therapeutic or diagnostic agents.[3]
Safety and Handling
4,5-Dimethylbenzene-1,2-diamine is classified as harmful and an irritant.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Therefore, appropriate safety precautions must be taken during its handling and use.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from light and air.
Conclusion
4,5-Dimethylbenzene-1,2-diamine is a versatile and important intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds of interest to the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with established experimental protocols, enables its effective and safe use in research and drug development endeavors. The ability to readily form quinoxaline and benzimidazole scaffolds makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
